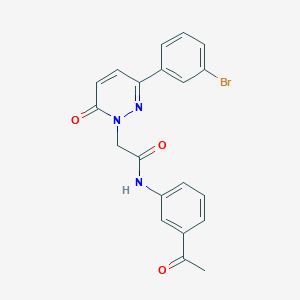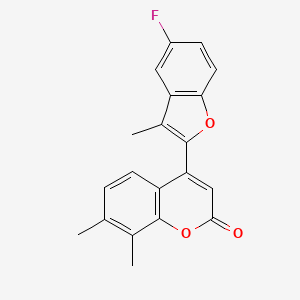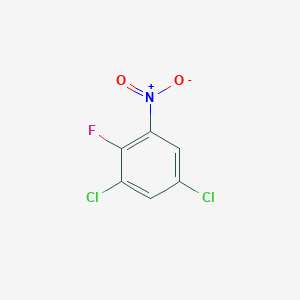![molecular formula C17H21BrN2O3 B2889975 tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1779125-91-5](/img/structure/B2889975.png)
tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-Butyl 7-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spirocyclic oxindole analogues are key building blocks for drug discovery as they exhibit a variety of interesting biological activities . They interact with a wide range of receptors, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .
Synthesis Analysis
An efficient, scalable synthesis approach towards this compound has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Molecular Structure Analysis
The molecular structure of this compound is complex due to its spirocyclic nature. It contains a spiro[indoline-3,4’-piperidine] core with a tert-butoxycarbonyl group and a carboxylate group . The structure allows it to interact with a wide range of receptors, making it a key building block for drug discovery .Chemical Reactions Analysis
The synthesis of this compound involves several key reactions, including dianion alkylation, cyclization, and demethylation . The synthesis begins with the treatment of ethyl 4-aminobenzoate with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine, followed by dilute hydrochloric acid . This results in the formation of a substituted 3-methylthiooxindole, which is then subjected to reductive desulfurization to afford the target compound .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Approaches : Teng, Zhang, and Mendonça (2006) describe an efficient synthesis method for a spirocyclic oxindole analogue of tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate. This method achieves a 35% overall yield over eight steps without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Spectroscopic Characterization and Crystal Structure : Sharma et al. (2016) conducted an eco-friendly synthesis of a new indoline derivative related to this compound. They analyzed its spectral properties and X-ray crystal structure, noting that the oxindole and pyran moieties are perpendicular to each other and the structure is stabilized by intermolecular and intramolecular hydrogen bonds (Sharma et al., 2016).
Chemical Space and Novel Compound Synthesis
- Development of Novel Compounds : Meyers et al. (2009) discuss the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound. This synthesis provides a route to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Pharmaceutical and Biological Applications
- Intermediate in Drug Synthesis : Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).
Material Science Applications
- Ion Exchange Membranes : Olsson, Pham, and Jannasch (2018) prepared poly(arylene piperidinium)s devoid of alkali‐sensitive bonds for use as anion exchange membranes (AEMs) in alkaline fuel cells. These membranes show excellent alkaline stability and conductivity, demonstrating the potential application of related compounds in material sciences (Olsson, Pham, & Jannasch, 2018).
Mecanismo De Acción
Target of Action
Spirocyclic oxindoles, a class of compounds to which this molecule belongs, have been shown to interact with a wide range of receptors . They exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Mode of Action
The general mode of action of spirocyclic oxindoles involves interaction with their target receptors, leading to a variety of biological activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by spirocyclic oxindoles, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Spirocyclic oxindoles have been shown to exhibit a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
tert-butyl 7-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUDXWYSLRHSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid](/img/structure/B2889893.png)
![Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2889894.png)
![1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2889895.png)




![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)

![[1-(2,3,5,6-Tetramethyl-benzyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2889906.png)


![6-[4-[2-(4-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2889913.png)
